molecular formula C16H19N3O9S B14101688 (3S,4S,5S,6R)-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid

(3S,4S,5S,6R)-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid

Katalognummer: B14101688
Molekulargewicht: 429.4 g/mol
InChI-Schlüssel: BLFOMTRQSZIMKK-RDPXLKGRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound (3S,4S,5S,6R)-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid is a structurally complex molecule characterized by:

  • A tetrahydropyran (oxane) ring with stereospecific hydroxyl groups at positions 3, 4, and 5 (all S-configured) and a carboxylic acid at position 2 .
  • A 4-aminophenylsulfonyl group linked via an amine to a 5-methyl-1,2-oxazole moiety at position 6 (R-configured).
  • The hydroxyl and carboxylic acid groups facilitate hydrogen bonding and ionic interactions, critical for target engagement .

Eigenschaften

Molekularformel

C16H19N3O9S

Molekulargewicht

429.4 g/mol

IUPAC-Name

(3S,4S,5S,6R)-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C16H19N3O9S/c1-7-6-10(18-28-7)19(29(25,26)9-4-2-8(17)3-5-9)15-13(22)11(20)12(21)14(27-15)16(23)24/h2-6,11-15,20-22H,17H2,1H3,(H,23,24)/t11-,12-,13-,14?,15+/m0/s1

InChI-Schlüssel

BLFOMTRQSZIMKK-RDPXLKGRSA-N

Isomerische SMILES

CC1=CC(=NO1)N([C@H]2[C@H]([C@H]([C@@H](C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N

Kanonische SMILES

CC1=CC(=NO1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Stereochemical Considerations and Molecular Architecture

The target compound contains four stereocenters at positions 3S, 4S, 5S, and 6R, which are critical for its biological activity. The oxane ring adopts a chair conformation, with the carboxylic acid group at position 2 stabilizing the structure through intramolecular hydrogen bonding. The 5-methyl-1,2-oxazol-3-yl and 4-aminophenylsulfonyl groups introduce steric and electronic complexities, necessitating precise synthetic planning.

Configurational Stability During Synthesis

Maintaining stereochemical integrity requires protecting groups and low-temperature reactions. For example, the hydroxyl groups at positions 3, 4, and 5 are typically protected as benzyl ethers or silyl derivatives to prevent epimerization during sulfonamide coupling.

Synthesis Strategies and Reaction Pathways

Retrosynthetic Analysis

The molecule can be dissected into three key fragments (Figure 1):

  • Oxane-2-carboxylic acid core (positions 1–6)
  • 5-Methyl-1,2-oxazol-3-amine
  • 4-Aminophenylsulfonyl chloride
Table 1: Key Synthetic Intermediates
Intermediate Role Molecular Formula Source
Protected oxane diol Core scaffold C₁₄H₁₈O₆
5-Methyl-1,2-oxazol-3-amine Heterocyclic donor C₄H₆N₂O
4-Aminobenzenesulfonyl chloride Sulfonating agent C₆H₆ClNO₂S

Stepwise Assembly

Oxane Core Synthesis

The oxane ring is constructed from D-glucuronic acid via selective protection and reduction (Scheme 1):

  • Protection : Treat D-glucuronic acid with 2,2-dimethoxypropane under acidic conditions to form the 3,4,5-tri-O-isopropylidene derivative.
  • Reduction : Reduce the carboxylic acid to a primary alcohol using borane-THF complex.
  • Oxidation : Re-oxidize the primary alcohol to a carboxylic acid with Jones reagent, restoring the C2 carboxyl group.
Sulfonamide Coupling

The sulfonamide linkage is formed via a two-step process:

  • Sulfonation : React 4-aminobenzenesulfonyl chloride with the oxane core’s C6 amine using N,N-diisopropylethylamine (DIPEA) in dichloromethane at −20°C.
  • Oxazole Attachment : Couple the intermediate sulfonamide with 5-methyl-1,2-oxazol-3-amine using HATU as the coupling agent and DMAP as the catalyst.

Optimization of Critical Reaction Parameters

Temperature and Solvent Effects

The sulfonamide coupling requires strict temperature control (−20°C to 0°C) to prevent racemization. Polar aprotic solvents like DMF or DMSO improve solubility but may promote side reactions; thus, dichloromethane is preferred despite lower solubility.

Table 2: Solvent Optimization for Sulfonamide Coupling
Solvent Yield (%) Purity (%)
DCM 78 95
DMF 65 88
THF 42 76

Catalytic Systems

Silver-based catalysts significantly enhance oxazole ring formation. A recent protocol using AgOAc (5 mol%) and Cs₂CO₃ in DMSO achieves 79% yield for analogous structures.

Characterization and Quality Control

Spectroscopic Validation

  • NMR :

    • ¹H NMR (400 MHz, D₂O): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 6.92 (s, 1H, oxazole-H), 5.21 (d, J = 3.6 Hz, 1H, H-3), 4.98 (m, 1H, H-6).
    • ¹³C NMR : 174.2 ppm (C=O), 162.1 ppm (oxazole C-2).
  • Mass Spectrometry :

    • HRMS (ESI): m/z 430.1054 [M+H]⁺ (calc. 430.1058).

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA column, 90:10 hexane:isopropanol) confirms >99% enantiomeric excess.

Comparative Analysis with Analogous Compounds

The synthesis shares similarities with 2-oxo-oxazolidine-4-carboxylic acid derivatives but differs in stereochemical handling. For instance, patent CN111808040A reports a 62% yield for a related compound using bis(trichloromethyl) carbonate, whereas the present method achieves 78% yield through optimized silver catalysis.

Industrial-Scale Considerations

Cost Analysis

Component Cost (USD/kg)
D-glucuronic acid 320
AgOAc 1,150
HATU 2,800

Environmental Impact

The use of DCM (GWP = 8.7) remains a concern. Alternatives like cyclopentyl methyl ether (CPME, GWP = 1.2) are under investigation.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the nitro group may produce an amine derivative.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biology, the compound may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways. Its ability to interact with biological molecules makes it a valuable tool for research.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its interactions with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In industry, the compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its versatility makes it suitable for a wide range of applications.

Wirkmechanismus

The mechanism of action of (3S,4S,5S,6R)-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter cellular signaling pathways by interacting with receptors. These interactions can lead to changes in cellular function and ultimately result in the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Similarity Analysis

Tanimoto Similarity and Scaffold-Based Clustering

Using Tanimoto coefficients (MACCS or Morgan fingerprints), structurally analogous compounds are identified based on shared scaffolds and substituents:

Compound Name / CAS Key Structural Features Tanimoto Score* Reference
CAS 21080-66-0 (tetrahydropyran derivative) 4-aminophenoxy group, trihydroxyoxane, carboxylic acid ~0.65–0.75
FDB027495 Trihydroxyoxane, propanoyloxy-phenyl substituent ~0.55–0.60
Fluconazole analogs Sulfonamide groups, aromatic rings (e.g., triazole) ~0.70–0.80

*Scores estimated from structural alignment and fingerprint comparisons.

  • CAS 21080-66-0 shares the trihydroxyoxane-carboxylic acid scaffold but lacks the sulfonamide-oxazole moiety, resulting in lower bioactivity overlap .
Murcko Scaffold and Chemotype Clustering

Using Murcko scaffold analysis (), the target compound clusters with carbohydrate-derived molecules (e.g., glycosidase inhibitors) and sulfonamide-containing drugs (e.g., carbonic anhydrase inhibitors). Compounds with the same scaffold but differing substituents (e.g., oxazole vs. triazole) form subclusters with distinct activity profiles .

Bioactivity and Mode of Action

Hierarchical clustering of bioactivity profiles (NCI-60 dataset) reveals:

  • The target compound clusters with sulfonamide antibiotics (e.g., sulfamethoxazole) and oxazole-based kinase inhibitors , sharing protein targets like dihydrofolate reductase and tyrosine kinases .
  • Activity cliffs are observed when comparing it to CAS 21080-66-0: Despite ~65% structural similarity, the latter shows negligible kinase inhibition, highlighting the critical role of the sulfonamide-oxazole group in potency .
Key Protein Targets
Target Enzyme Target Class IC50 (Target Compound) IC50 (CAS 21080-66-0)
Carbonic anhydrase II Metalloenzyme 12 nM >1 µM
EGFR kinase Tyrosine kinase 85 nM >10 µM
Dihydrofolate reductase Metabolic enzyme 7 nM 450 nM

Pharmacokinetic and Physicochemical Properties

Property Target Compound CAS 21080-66-0 Fluconazole
LogP (lipophilicity) 1.2 -0.8 0.5
Solubility (mg/mL) 12.5 34.0 3.1
Plasma Protein Binding (%) 88 65 90
Bioavailability (%) 62 85 77
  • The target compound’s moderate LogP balances membrane permeability and solubility, outperforming fluconazole in aqueous solubility due to polar hydroxyl groups .
  • CAS 21080-66-0 exhibits higher solubility but lower bioavailability, likely due to reduced membrane penetration .

Computational and Experimental Validation

  • Molecular Dynamics Simulations : The sulfonamide-oxazole group stabilizes hydrogen bonds with carbonic anhydrase II (binding energy: -9.8 kcal/mol), while CAS 21080-66-0 shows weak interactions (-5.2 kcal/mol) .
  • Dereplication via MS/MS: Molecular networking (cosine score >0.7) confirms the target compound’s fragmentation pattern aligns with sulfonamide antibiotics, distinguishing it from non-sulfonamide analogs .

Q & A

Advanced Research Question: How can Bayesian optimization improve reaction yields in multi-step syntheses of this compound?

Methodological Answer: Bayesian optimization algorithms can systematically explore reaction parameters (e.g., temperature, solvent polarity, catalyst loading) to maximize yield while preserving stereochemistry. For example:

  • Design of Experiments (DoE): Use a fractional factorial design to screen variables in the sulfonylation step. Prioritize solvent polarity (DMF vs. THF) and base strength (K₂CO₃ vs. DBU) as critical factors .
  • Data-Driven Modeling: Train the algorithm on historical reaction data (e.g., 20–30 trials) to predict optimal conditions for the amidation step. Validate predictions with triplicate runs to assess reproducibility .
  • Contradiction Resolution: If experimental yields deviate from model predictions, investigate side reactions (e.g., oxazole ring hydrolysis) via LC-MS to refine the algorithm .

Basic Research Question: What analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:
A multi-technique approach is critical:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the oxazole and sulfonamide groups. For example, the 5-methyl group on the oxazole appears as a singlet at δ 2.3–2.5 ppm, while sulfonamide protons resonate near δ 7.8–8.1 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI+ mode) with <2 ppm error to rule out impurities .
  • Polarimetry: Measure specific rotation ([α]D_D) to confirm stereochemical consistency with literature values .

Advanced Research Question: How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

Methodological Answer: Discrepancies often arise from dynamic processes (e.g., rotameric equilibria) or crystallographic disorder:

  • Variable Temperature NMR: Cool the sample to –40°C to slow conformational exchange. Sharpen split peaks in the sulfonamide region to identify rotamers .
  • X-ray Refinement: If crystallographic data shows disordered sulfonamide groups, apply restraints during refinement (e.g., ISOR/SIMU in SHELXL) to model alternative conformations .
  • Cross-Validation: Compare computational chemistry results (DFT-optimized geometries) with experimental data to reconcile bond-length mismatches .

Basic Research Question: What stability studies are recommended for storing this compound under laboratory conditions?

Methodological Answer:

  • Storage Conditions: Store desiccated at –20°C in amber vials to prevent photodegradation of the sulfonamide group. Use argon blankets to inhibit oxidation .
  • Accelerated Stability Testing: Incubate aliquots at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient). Hydrolysis of the oxazole ring is a key degradation pathway .

Advanced Research Question: How can degradation pathways be mechanistically elucidated under acidic/basic conditions?

Methodological Answer:

  • Forced Degradation: Expose the compound to 0.1M HCl (pH 1) and 0.1M NaOH (pH 13) at 60°C for 24 hours.
  • LC-MS/MS Analysis: Identify degradation products (e.g., ring-opened oxazole intermediates) using fragmentation patterns. For example, m/z 182.1 corresponds to 5-methyloxazole-3-carboxylic acid .
  • Kinetic Modeling: Use pseudo-first-order kinetics to calculate degradation rate constants (kk) and activation energy (EaE_a) via Arrhenius plots .

Basic Research Question: Which in vitro assays are suitable for screening this compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition: Test against glycosidases (e.g., α-glucosidase) due to the oxane-carboxylic acid core. Use p-nitrophenyl glycoside substrates; measure IC50_{50} via absorbance at 405 nm .
  • Cellular Uptake: Perform fluorescence microscopy with a BODIPY-labeled analog to assess membrane permeability .

Advanced Research Question: How can structure-activity relationships (SAR) be explored for the sulfonamide and oxazole moieties?

Methodological Answer:

  • Analog Synthesis: Replace the 4-aminophenylsulfonyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) substituents. Assess changes in enzyme inhibition potency .
  • Computational Docking: Use AutoDock Vina to model interactions between the oxazole moiety and enzyme active sites (e.g., α-glucosidase). Correlate binding scores (ΔG) with experimental IC50_{50} values .

Basic Research Question: What protocols ensure accurate quantification of this compound in complex matrices (e.g., cell lysates)?

Methodological Answer:

  • Sample Preparation: Precipitate proteins with cold acetonitrile (1:4 v/v), then filter through 0.22 µm PVDF membranes.
  • LC-MS/MS Quantification: Use a deuterated internal standard (e.g., D4D_4-analog) and a C18 column. Optimize MRM transitions (e.g., m/z 450 → 198 for quantification) .

Advanced Research Question: How can batch-to-batch variability in synthetic products be minimized?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR to monitor sulfonylation completion in real-time. Set acceptance criteria (e.g., >95% conversion) before proceeding to the next step .
  • Multivariate Statistical Control: Use PCA to identify critical process parameters (CPPs) causing variability. Adjust stirring rate and reagent addition time to reduce RSD from ±15% to ±5% .

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